molecular formula C23H29NO5S B2618749 (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine CAS No. 1396892-68-4

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

Cat. No.: B2618749
CAS No.: 1396892-68-4
M. Wt: 431.55
InChI Key: MXFFJOODUQHEBD-JLHYYAGUSA-N
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Description

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a synthetic piperidine derivative supplied for research purposes. Piperidine rings are one of the most fundamental heterocycles in pharmaceutical chemistry and are present in more than twenty classes of pharmaceuticals, playing a significant role in the modern drug discovery process . This compound features a complex molecular structure that combines piperidine, styrylsulfonyl, and dimethoxybenzyloxymethyl motifs. Such a structure suggests potential for use as a key synthetic intermediate or building block in medicinal chemistry for the development of new bioactive molecules. The specific research applications and biological activity of this compound are currently under investigation in various scientific fields. As a piperidine derivative, it falls into a class of compounds that are of high and continuous interest in organic and medicinal chemistry . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-27-22-14-21(15-23(16-22)28-2)18-29-17-20-8-11-24(12-9-20)30(25,26)13-10-19-6-4-3-5-7-19/h3-7,10,13-16,20H,8-9,11-12,17-18H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFFJOODUQHEBD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Styrylsulfonyl Group: This step involves the reaction of the piperidine derivative with a styrylsulfonyl chloride under basic conditions.

    Attachment of the 3,5-Dimethoxybenzyl Ether Moiety: This is achieved through an etherification reaction using 3,5-dimethoxybenzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced piperidine derivative.

    Substitution: Formation of substituted piperidine or benzyl ether derivatives.

Scientific Research Applications

The compound has demonstrated a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit varying degrees of antimicrobial effects. The sulfonamide group present in this compound enhances its efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Mechanistic studies indicated that treatment with this compound leads to increased caspase activity, suggesting its role in promoting programmed cell death in malignancies .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibiting AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's, while urease inhibition may benefit conditions like urinary tract infections .

Therapeutic Implications

The therapeutic implications of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine are broad:

  • Neurological Disorders : Given its potential as an AChE inhibitor, the compound may be explored for treating cognitive disorders and enhancing memory function in Alzheimer's disease models .
  • Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics or adjunct therapies against resistant bacterial strains .
  • Cancer Therapy : The ability to induce apoptosis suggests that this compound could be part of novel cancer treatment regimens, particularly when combined with existing chemotherapeutics .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

Study FocusFindings
Antimicrobial Evaluation Enhanced activity against Salmonella typhi and Bacillus subtilis compared to controls.
Anticancer Mechanism Induces apoptosis in cancer cells with significant increases in caspase activity.
Safety Profile No acute toxicity observed in animal models at doses up to 2000 mg/kg.

Mechanism of Action

The mechanism of action of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine involves its interaction with specific molecular targets. The styrylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(phenylsulfonyl)piperidine
  • (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(methylsulfonyl)piperidine

Uniqueness

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is unique due to the presence of both the styrylsulfonyl group and the 3,5-dimethoxybenzyl ether moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a complex organic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a styrylsulfonyl group and a 3,5-dimethoxybenzyl moiety. The structural formula can be represented as follows:

C19H24N2O5S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}
  • Inhibition of Tumor Growth : Preliminary studies indicate that compounds similar to (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine exhibit cytotoxic effects on various cancer cell lines. This is primarily through the induction of apoptosis via the mitochondrial pathway, where the release of cytochrome c activates caspases, leading to programmed cell death .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. Inhibition of this pathway has been shown to reduce cell proliferation and induce apoptosis in breast cancer cells .

Biological Activity Overview

Activity Mechanism Reference
CytotoxicityInduces apoptosis via mitochondrial pathway
Antitumor ActivityInhibits tumor growth by modulating signaling pathways
Neuroprotective EffectsPotential modulation of neurotransmitter systems

Case Study 1: Anticancer Efficacy

A study explored the effects of related piperidine derivatives on glioblastoma cells. The results indicated that these compounds could significantly inhibit cell migration and proliferation. The combination of piperine with standard chemotherapeutics enhanced the anticancer effects through synergistic mechanisms involving caspase activation and MAPK pathway modulation .

Case Study 2: Neuropharmacological Potential

Research on piperidine derivatives has shown promise in modulating neurotransmitter systems. For instance, compounds similar to (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine have been investigated for their ability to affect dopamine and serotonin pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

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